Isoindoline-5-carboxylic acid
Overview
Description
Isoindoline-5-carboxylic acid is a heterocyclic organic compound characterized by an isoindoline core with a carboxylic acid functional group at the 5-position This compound is part of the broader class of isoindoline derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoindoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with phthalic anhydride under acidic conditions. This reaction typically proceeds through the formation of an intermediate amide, which then undergoes cyclization to yield the isoindoline core. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the cyclization process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Isoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as isoindoline-5-carboxylate.
Reduction: The compound can be reduced to form isoindoline derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Isoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the development of dyes, pigments, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of isoindoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the isoindoline core can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Isoindoline-5-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Phthalimide: A compound with a similar isoindoline core but different substituents.
Isoindoline-1,3-dione: A compound with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)6-1-2-7-4-10-5-8(7)3-6/h1-3,10H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHWRKMSXVVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611458 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685084-08-6 | |
Record name | 2,3-Dihydro-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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